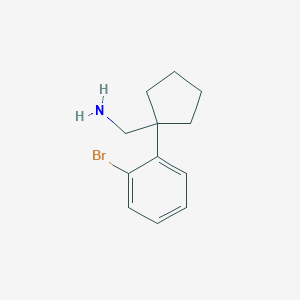

1-(2-Bromophenyl)cyclopentanemethanamine

Description

1-(2-Bromophenyl)cyclopentanemethanamine is an organic compound featuring a cyclopentane ring substituted with a 2-bromophenyl group and a methanamine side chain. Its molecular formula is C₁₂H₁₆BrN, with a molar mass of 260.17 g/mol. This compound is primarily utilized in research settings, particularly as a precursor in heterocyclic synthesis, such as quinazoline derivatives via Cu(I)-catalyzed reactions . Its structural uniqueness lies in the combination of a brominated aromatic ring and a cyclopentane scaffold, which influence its electronic, steric, and reactivity profiles.

Properties

Molecular Formula |

C12H16BrN |

|---|---|

Molecular Weight |

254.17 g/mol |

IUPAC Name |

[1-(2-bromophenyl)cyclopentyl]methanamine |

InChI |

InChI=1S/C12H16BrN/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6H,3-4,7-9,14H2 |

InChI Key |

VKAHWYYUTWZAMY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CN)C2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)cyclopentanemethanamine typically involves the bromination of a phenyl group followed by the formation of the cyclopentanemethanamine structure. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reductive acetylation of oximes mediated with iron (II) acetate .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, conversion from nitro group to amine, and bromination . These methods are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)cyclopentanemethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.

Substitution: The bromine atom in the phenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

1-(2-Bromophenyl)cyclopentanemethanamine has diverse applications in scientific research:

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the cyclopentanemethanamine structure may influence the compound’s overall reactivity and stability . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Variations

1-(4-Bromophenyl)cyclopentanamine Hydrochloride

- Structure : Bromine at the para position of the phenyl ring.

- Molecular Formula : C₁₁H₁₅BrClN .

- However, the ortho bromine in the target compound may confer greater stereoelectronic effects due to proximity to the cyclopentane ring .

1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride

- Structure : Dual halogen substitution (Cl at ortho, F at para).

- Molecular Formula : C₁₂H₁₅ClFNHCl .

- Impact : The electron-withdrawing effects of Cl and F increase electrophilicity, improving reactivity in cross-coupling reactions. This contrasts with the single bromine in the target compound, which offers a balance of steric bulk and moderate electron withdrawal .

1-(3-Chlorophenyl)cyclopentanemethanamine

Cycloalkane Ring Size Variations

1-(2-Bromophenyl)cyclopropan-1-amine Hydrochloride

- Structure : Cyclopropane ring instead of cyclopentane.

- Molecular Formula : C₉H₁₁BrClN .

- Impact : The smaller cyclopropane ring introduces significant ring strain, increasing reactivity in ring-opening or rearrangement reactions. This contrasts with the more stable cyclopentane in the target compound, which favors conformational flexibility .

(1-(2-Bromophenyl)cyclobutyl)methanamine

Physicochemical Properties

| Compound | Molar Mass (g/mol) | Halogen Substituent(s) | Ring Size | Storage Conditions |

|---|---|---|---|---|

| 1-(2-Bromophenyl)cyclopentanemethanamine | 260.17 | Br (ortho) | Cyclopentane | Not specified |

| 1-(4-Bromophenyl)cyclopentanamine HCl | 276.60 | Br (para) | Cyclopentane | Not specified |

| 1-(2-Bromophenyl)cyclopropanamine HCl | 248.55 | Br (ortho) | Cyclopropane | 2–8°C |

| 1-(2-Chloro-4-fluorophenyl) derivative | 286.62 | Cl (ortho), F (para) | Cyclopentane | Not specified |

Research Implications

- Medicinal Chemistry : The target compound’s ortho-bromo group may enhance binding to hydrophobic enzyme pockets, while cyclopentane provides rigidity for conformational control.

- Materials Science : Brominated analogs are valuable in polymer cross-linking or as flame retardants, though chloro/fluoro derivatives offer lighter alternatives .

- Catalysis : Cu(I)-mediated reactions with the target compound highlight its utility in atom-efficient heterocycle synthesis, outperforming less reactive analogs like the cyclopropane derivative .

Biological Activity

1-(2-Bromophenyl)cyclopentanemethanamine is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a bromophenyl group. The molecular formula is C12H14BrN, with a molecular weight of approximately 240.14 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both amine and aromatic functionalities.

Chemical Structure and Properties

The presence of a bromine atom in 1-(2-Bromophenyl)cyclopentanemethanamine contributes to its reactivity, particularly in nucleophilic substitution reactions. The amine group allows for various reactions that are significant in synthetic organic chemistry. The compound's structural features suggest potential biological activities, although specific data on its biological effects remain limited.

| Property | Value |

|---|---|

| Molecular Formula | C12H14BrN |

| Molecular Weight | 240.14 g/mol |

| Key Functional Groups | Amine, Aromatic |

| Reactivity | Nucleophilic Substitution |

Biological Activity Insights

While direct studies on the biological activity of 1-(2-Bromophenyl)cyclopentanemethanamine are sparse, related compounds often exhibit interesting pharmacological properties. The presence of the bromine atom and amine group suggests potential activity as a neurotransmitter modulator or involvement in other biological pathways.

Potential Biological Activities:

- Neurotransmitter Modulation: Given its structural similarities to known neurotransmitter modulators, this compound may influence neurotransmitter systems.

- Anti-inflammatory Effects: Compounds with similar structures have been noted for their anti-inflammatory properties.

- Analgesic Properties: Some structurally related compounds show promise as analgesics.

Case Studies and Research Findings

Research into structurally related compounds provides insights into the potential biological activities of 1-(2-Bromophenyl)cyclopentanemethanamine. For instance:

- Neuroprotective Effects: A study on similar compounds indicated neuroprotective effects in models of neurodegenerative diseases, suggesting that 1-(2-Bromophenyl)cyclopentanemethanamine may exhibit similar properties.

- Binding Affinity Studies: Interaction studies involving similar compounds have focused on their binding affinity to receptors in the central nervous system, which could be extrapolated to predict the behavior of 1-(2-Bromophenyl)cyclopentanemethanamine.

Synthesis and Applications

Several methods exist for synthesizing 1-(2-Bromophenyl)cyclopentanemethanamine, making it accessible for research purposes. Its applications extend beyond medicinal chemistry into areas such as organic synthesis, where it can serve as an intermediate for more complex molecules.

Synthesis Methods:

- Nucleophilic Substitution Reactions: Utilizing the reactivity of the bromine atom.

- Amine Coupling Reactions: Exploiting the amine functionality for further functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.